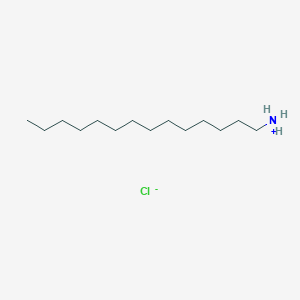

Tetradecylamine hydrochloride

Description

Contextualization within Long-Chain Alkylamine Chemistry and its Hydrochloride Salts

Long-chain alkylamines are a class of organic compounds characterized by a nitrogen atom bonded to at least one long alkyl chain. atamanchemicals.comsolubilityofthings.com Tetradecylamine, specifically, consists of a fourteen-carbon chain attached to an amine group (-NH2). solubilityofthings.com This structure gives the molecule an amphiphilic nature, meaning it has both a water-repelling (hydrophobic) tail and a water-attracting (hydrophilic) head. solubilityofthings.com

The formation of a hydrochloride salt occurs when the basic amine group reacts with hydrochloric acid. atamanchemicals.com This reaction protonates the nitrogen atom, forming a positively charged ammonium cation (R-NH3+) and a chloride anion (Cl-). This conversion into a salt significantly alters the compound's physical properties, particularly its solubility. While the parent amine, tetradecylamine, is poorly soluble in water, its hydrochloride salt exhibits increased solubility in polar solvents. atamanchemicals.comsolubilityofthings.com This characteristic is crucial for its application in aqueous systems. The study of micelles, or aggregates of surfactant molecules, formed by tetradecylamine hydrochloride and its counterparts like decyl and dodecyl amine hydrochloride, is a key area of research in physical chemistry. acs.org

Interdisciplinary Significance in Contemporary Chemical Science and Engineering

The unique properties of this compound make it a valuable compound in a wide range of research and industrial fields. Its significance spans from materials science and nanotechnology to industrial process chemistry.

In materials science , long-chain alkylamines and their salts are fundamental in the synthesis and modification of novel materials. mdpi.com They are used as surfactants and stabilizing agents in the formation of nanoparticles, ensuring control over their size and preventing aggregation. acs.org For instance, octadecylamine, a longer-chain analogue, has been used in the controlled growth of gold nanoparticles. acs.org Furthermore, these compounds are investigated for creating self-assembled monolayers, which are highly ordered molecular layers that can alter the surface properties of materials like indium tin oxide in organic light-emitting diodes (OLEDs).

In chemical engineering and industrial chemistry , a primary application is corrosion inhibition. solubilityofthings.com The long alkyl chain allows the molecule to form a protective, non-polar layer on metal surfaces, shielding them from corrosive agents. solubilityofthings.com This makes it a key ingredient in anti-corrosion formulations for industrial equipment and pipelines. mdpi.com Additionally, due to their surfactant properties, these amines are used as flotation agents in mining, emulsifiers, and antistatic agents in the plastics and textile industries. atamanchemicals.comsolubilityofthings.com

The field of nanotechnology leverages tetradecylamine and related compounds extensively. They serve as capping agents that control the growth and stabilize nanoparticles of various materials, including semiconductor nanocrystals. kiche.or.kr This control is essential for producing nanomaterials with specific, size-dependent electronic and optical properties for use in advanced electronics and biomedical applications. iaea.orgupc.edu The ability of these molecules to form organized structures is also exploited in the fabrication of nano-ordered hydrogels and other complex nanostructures. iaea.org This broad utility underscores the interdisciplinary importance of this compound in driving innovation across the chemical sciences. aimspress.com

Interactive Data Tables

Table 1: Physicochemical Properties of Tetradecylamine and its Hydrochloride Salt

| Property | Tetradecylamine | This compound | Source |

| CAS Number | 2016-42-4 | 1838-04-6 | nih.gov |

| Molecular Formula | C₁₄H₃₁N | C₁₄H₃₂ClN | nih.govbiosynth.com |

| Molecular Weight | 213.40 g/mol | 249.86 g/mol (Calculated) | nih.gov |

| Appearance | White to pinkish crystalline solid | White powder (typical for alkylamine HCl) | chemicalbook.com |

| Melting Point | 38-40 °C | Data not specified | |

| Boiling Point | 162 °C at 15 mmHg | Data not specified | chemicalbook.com |

| Solubility in Water | Poorly soluble | More soluble than the free amine | solubilityofthings.com |

Note: Specific quantitative data for the hydrochloride salt is less commonly published in general databases compared to the parent amine. Properties are often studied in solution.

Table 2: Research Applications of Tetradecylamine and Related Long-Chain Alkylamines

| Field of Application | Specific Use | Function of the Compound | Related Compounds Mentioned | Source |

| Materials Science | Corrosion Inhibition | Forms a protective layer on metal surfaces. | Octadecylamine | solubilityofthings.commdpi.com |

| Nanotechnology | Nanoparticle Synthesis | Acts as a capping and stabilizing agent. | Octadecylamine | acs.orgkiche.or.kr |

| Industrial Chemistry | Surfactant/Emulsifier | Reduces surface tension, used in detergents and cosmetics. | Dodecylamine, Decylamine | solubilityofthings.comacs.org |

| Organic Electronics | Surface Modification | Forms self-assembled monolayers to improve device interfaces. | Octadecylamine | kiche.or.kr |

| Mining | Mineral Flotation | Acts as a flotation agent. | General Long-Chain Alkylamines | atamanchemicals.com |

| Chemical Synthesis | Intermediate | Used to manufacture other chemicals like quaternary ammonium salts. | Octadecylamine | atamanchemicals.comchemicalbook.com |

Propriétés

Numéro CAS |

1838-04-6 |

|---|---|

Formule moléculaire |

C14H32ClN |

Poids moléculaire |

249.86 g/mol |

Nom IUPAC |

tetradecylazanium;chloride |

InChI |

InChI=1S/C14H31N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;/h2-15H2,1H3;1H |

Clé InChI |

KKWUACQXLWHLCX-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCN.Cl |

SMILES canonique |

CCCCCCCCCCCCCC[NH3+].[Cl-] |

Autres numéros CAS |

1838-04-6 |

Numéros CAS associés |

2016-42-4 (Parent) |

Synonymes |

myristylamine N-tetradecylamine N-tetradecylamine acetate N-tetradecylamine citrate N-tetradecylamine hydrobromide N-tetradecylamine hydrochloride N-tetradecylamine hydrofluoride tetradecylamine acetate tetradecylammonium chloride |

Origine du produit |

United States |

Synthetic Methodologies and Preparative Routes for Tetradecylamine Hydrochloride

General Synthesis of Primary Aliphatic Amines

The synthesis of primary aliphatic amines, a class of organic compounds characterized by a nitrogen atom bonded to a single alkyl substituent, is a cornerstone of organic chemistry. thieme-connect.comrsc.org These compounds serve as crucial intermediates in the production of a wide array of chemicals. rsc.orgresearchgate.net Traditional and modern methods for their preparation are diverse, each with its own set of advantages and limitations.

One of the most established methods is the Hofmann alkylation , which involves the reaction of ammonia with an alkyl halide. acs.org While straightforward, this method often leads to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts, due to the propensity of the initially formed primary amine to react further with the alkyl halide. acs.org To achieve selectivity for the primary amine, a large excess of ammonia is typically employed. savemyexams.com

Another classical approach is the reduction of nitrogen-containing functional groups . Nitriles (R-C≡N) can be reduced to primary amines (R-CH₂NH₂) using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. savemyexams.comraghunathpurcollege.ac.in This method is particularly useful for producing amines with one more carbon atom than the starting alkyl halide used to prepare the nitrile. Similarly, the reduction of amides (R-CONH₂) and oximes (R-CH=NOH) also yields primary amines.

Reductive amination represents a highly versatile and widely used method for amine synthesis. researchgate.net This process involves the reaction of an aldehyde or ketone with ammonia to form an intermediate imine, which is then reduced in situ to the corresponding primary amine. This can be achieved using various reducing agents, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation. researchgate.netnih.gov

More recent developments have focused on direct and more atom-economical routes. Hydroamination , the direct addition of ammonia across a carbon-carbon double or triple bond, is an ideal method but often requires specialized catalysts and conditions. acs.org Transition-metal catalyzed reactions have shown significant promise in this area. acs.org

The following table summarizes key traditional methods for primary aliphatic amine synthesis:

| Method | Starting Material | Reagent(s) | Product | Key Features |

| Hofmann Alkylation | Alkyl Halide | Excess Ammonia | Primary Amine | Can produce a mixture of amines; requires excess ammonia for selectivity. acs.orgsavemyexams.com |

| Nitrile Reduction | Nitrile | LiAlH₄ or H₂/Catalyst | Primary Amine | Adds one carbon to the alkyl chain. savemyexams.comraghunathpurcollege.ac.in |

| Amide Reduction | Amide | LiAlH₄ | Primary Amine | A common laboratory-scale method. |

| Reductive Amination | Aldehyde/Ketone | NH₃, Reducing Agent | Primary Amine | Highly versatile and widely applicable. researchgate.netnih.gov |

Specific Routes for Tetradecylamine Synthesis

The synthesis of tetradecylamine, a long-chain primary aliphatic amine, can be accomplished through several specific pathways, often starting from readily available fatty acids or their derivatives.

A prominent industrial method involves the conversion of myristic acid (tetradecanoic acid) . atamanchemicals.comatamanchemicals.comwikipedia.org This C14 fatty acid can be reacted with ammonia to form myristamide (tetradecanamide). chemicalbook.com Subsequent reduction of the amide, typically through catalytic hydrogenation, yields tetradecylamine. atamanchemicals.com Alternatively, myristic acid can be converted to myristonitrile, which is then reduced to tetradecylamine. atamanchemicals.com This route is common for the industrial production of fatty amines. usda.gov

Another viable route starts with myristoyl chloride , the acid chloride derivative of myristic acid. Reaction of myristoyl chloride with ammonia produces myristamide, which can then be reduced. chemicalbook.com

Reductive amination of myristyl aldehyde is also a direct method. Myristyl aldehyde can be obtained from the reduction of myristic acid or its esters. atamanchemicals.comatamanchemicals.com The aldehyde is then reacted with ammonia in the presence of a reducing agent, such as hydrogen and a suitable catalyst, to form tetradecylamine.

A less common laboratory synthesis involves the reaction of 1-tetradecene with N,N-dimethylchloramine and aluminum chloride, followed by hydrolysis to yield the tetradecylamine salt. prepchem.com However, this method has been reported with low yields. prepchem.com

The following table outlines specific synthetic routes to tetradecylamine:

| Starting Material | Intermediate(s) | Key Reactions | Notes |

| Myristic Acid | Myristamide or Myristonitrile | Amidation/Nitrile formation, then Reduction | A common industrial pathway. atamanchemicals.comusda.gov |

| Myristoyl Chloride | Myristamide | Amidation, then Reduction | A laboratory-scale adaptation. chemicalbook.com |

| Myristyl Aldehyde | Imine | Reductive Amination | A direct route from the corresponding aldehyde. atamanchemicals.comatamanchemicals.com |

| 1-Tetradecene | - | Reaction with N,N-dimethylchloramine/AlCl₃ | Reported with low yields. prepchem.com |

Conversion to Hydrochloride Salt and Purification Techniques

Once tetradecylamine has been synthesized, it is often converted to its hydrochloride salt for improved stability, handling, and solubility in certain solvents. This is typically achieved by treating the free amine with hydrochloric acid. atamanchemicals.comepitoanyag.org.hu The resulting salt can then be purified using various techniques.

The general reaction for the formation of the hydrochloride salt is as follows:

C₁₄H₂₉NH₂ + HCl → C₁₄H₂₉NH₃⁺Cl⁻

This reaction is an acid-base neutralization, where the basic amine accepts a proton from the hydrochloric acid to form the ammonium salt. The reaction is typically carried out in a suitable solvent, such as ethanol or ether, from which the salt may precipitate. atamanchemicals.comresearchgate.net

Precipitation-Based Purification Methods

Recrystallization is a primary method for purifying solid tetradecylamine hydrochloride. This technique relies on the principle that the solubility of the salt is dependent on the temperature of the solvent. The crude salt is dissolved in a hot solvent, and as the solution cools, the purified salt crystallizes out, leaving impurities behind in the mother liquor. A common solvent for the recrystallization of long-chain alkylamine hydrochlorides is ethanol. epitoanyag.org.hu

Another precipitation method involves dissolving the crude free amine in a non-polar solvent and bubbling hydrogen chloride gas through the solution, or adding a solution of HCl in a solvent like ether. This causes the hydrochloride salt to precipitate out, which can then be collected by filtration. researchgate.net

Distillation-Based Purification Methods

While the hydrochloride salt itself is not typically purified by distillation due to its high melting point and potential for decomposition, the free amine can be purified by vacuum distillation prior to its conversion to the salt. researchgate.net This is particularly effective for separating the long-chain amine from non-volatile impurities or from other amines with different boiling points. usda.govindustrialchemicals.gov.au The high boiling point of tetradecylamine necessitates the use of a vacuum to lower the boiling temperature and prevent decomposition. researchgate.net After distillation, the purified amine can be converted to the hydrochloride salt.

Azeotropic distillation can also be employed to remove water from the amine before or after certain purification steps. epo.org

Advanced Synthetic Approaches and Green Chemistry Considerations

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly methods for chemical synthesis, a field known as green chemistry . nih.govsynthiaonline.compandawainstitute.com This has led to the exploration of advanced synthetic approaches for producing amines like tetradecylamine that minimize waste, reduce energy consumption, and utilize renewable feedstocks. rsc.org

One of the most promising areas is the use of biocatalysis . researchgate.net Enzymes, such as transaminases and carboxylic acid reductases, can be used in one-pot cascade reactions to convert fatty acids directly to fatty amines under mild conditions, avoiding the use of toxic metal catalysts and harsh reagents. researchgate.netrsc.org For instance, a cascade involving a carboxylic acid reductase (CAR) to convert a fatty acid to an aldehyde, followed by a transaminase (ω-TA) to convert the aldehyde to an amine, has been successfully demonstrated for various fatty acids. researchgate.netrsc.org

Catalytic reductive amination of carboxylic acids and their esters derived from renewable triglycerides is another key area of green chemistry research. researchgate.netrsc.org The use of heterogeneous catalysts, such as platinum-molybdenum supported on alumina, allows for the direct conversion of fatty acids to amines using hydrogen gas, often under milder conditions than traditional industrial processes. rsc.org These catalysts can also be recycled, further enhancing the sustainability of the process.

The principles of green chemistry being applied to amine synthesis include:

Use of Renewable Feedstocks : Utilizing fatty acids from natural oils and fats. usda.gov

Catalysis : Employing highly selective and reusable catalysts, including biocatalysts and heterogeneous metal catalysts, to replace stoichiometric reagents. researchgate.netrsc.org

Atom Economy : Designing reactions, such as direct amination, that maximize the incorporation of all starting materials into the final product.

Safer Solvents and Reaction Conditions : Moving towards aqueous reaction media and lower temperatures and pressures. researchgate.net

The following table provides a comparison of traditional versus green approaches for tetradecylamine synthesis:

| Aspect | Traditional Approaches | Green Chemistry Approaches |

| Starting Materials | Often petroleum-based or require harsh processing of natural fats. | Directly from renewable fatty acids and triglycerides. usda.gov |

| Catalysts/Reagents | Stoichiometric reducing agents (e.g., LiAlH₄), high pressures/temperatures. | Biocatalysts (enzymes), reusable heterogeneous catalysts. researchgate.netrsc.org |

| Byproducts | Significant salt and solvent waste. | Water is often the main byproduct. |

| Energy Consumption | Often energy-intensive due to high temperatures and pressures. | Milder reaction conditions lead to lower energy use. researchgate.netrsc.org |

Fundamental Investigations of Surfactant and Interfacial Phenomena

Mechanistic Understanding of Cationic Surfactant Behavior.

Amphiphilic Character and Surface Activity.

Like other surfactants, tetradecylamine hydrochloride possesses an amphiphilic structure, meaning it has both a hydrophilic (water-loving) and a hydrophobic (water-fearing) part. chemicalbook.comalibaba.com The hydrophilic portion is the charged amine headgroup, while the hydrophobic part is the long, 14-carbon alkyl chain. chemicalbook.comsolubilityofthings.com This dual nature drives its tendency to accumulate at interfaces, such as the air-water or solid-water interface, to reduce the system's free energy. chemicalbook.comacs.org

This surface activity is fundamental to its function. chemicalbook.com By adsorbing at the air-water interface, it lowers the surface tension of water. chemicalbook.com Once the concentration in the bulk solution reaches a certain point, known as the critical micelle concentration (CMC), the surfactant molecules self-assemble into spherical structures called micelles. chemicalbook.com This process of micellization is a spontaneous phenomenon driven by a decrease in the Gibbs free energy. mdpi.com The hydrophobic tails are sequestered in the micelle's interior, away from the aqueous environment, while the hydrophilic headgroups form the outer shell, interacting with the water molecules. chemicalbook.com

Adsorption Dynamics at Solid-Liquid and Air-Liquid Interfaces.

The adsorption of this compound at interfaces is a dynamic process influenced by several factors, leading to significant changes in interfacial properties.

Kinetics and Thermodynamics of Adsorption.

The adsorption of amine surfactants at interfaces can be influenced by both kinetic and thermodynamic factors. The rate of adsorption can be limited by the diffusion of surfactant molecules to the interface or by the kinetics of the adsorption and desorption processes themselves. Studies on similar long-chain amine surfactants, like octadecylamine hydrochloride, have shown that the adsorption process on crystal surfaces can be described by kinetic models such as the pseudo-second-order model. hep.com.cn

Thermodynamic analysis of the adsorption of ionizable aromatic compounds on materials like multiwalled carbon nanotubes reveals that the process can be spontaneous and either exothermic or endothermic, depending on the specific interactions. researchgate.net The Gibbs free energy of adsorption (ΔG°ads) provides insight into the spontaneity of the process. researchgate.net For many surfactant systems, the adsorption process is thermodynamically favorable, as indicated by a negative ΔG°. researchgate.netnih.gov The enthalpy (ΔH°) and entropy (ΔS°) of adsorption provide further information on whether the process is driven by energetic or entropic changes. researchgate.net

| System | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Reference |

|---|---|---|---|---|

| 1-Naphthylamine on MWCNTs | - | Positive (Endothermic) | - | researchgate.net |

| Phenol on MWCNTs | - | Negative (Exothermic) | - | researchgate.net |

| Tetracycline on PZS@rGO | Negative (Spontaneous) | Positive (Endothermic) | Low positive values | nih.govmdpi.com |

Influence of pH and Ionic Strength on Adsorption.

The pH of the aqueous solution plays a crucial role in the adsorption of this compound. mdpi.com The degree of protonation of the amine headgroup is directly dependent on the pH. mdpi.com In acidic solutions (low pH), the amine group is predominantly in its protonated, cationic form (RNH3+), which enhances its electrostatic attraction to negatively charged surfaces. mdpi.comjournalssystem.com As the pH increases towards and beyond the pKa, the proportion of the neutral amine form (RNH2) increases, which can affect the adsorption mechanism. mdpi.com For instance, on negatively charged surfaces like quartz, the adsorption of cationic amine surfactants is primarily driven by electrostatic attraction at pH values below the isoelectric point of the solid. journalssystem.com

Ionic strength, which is the concentration of ions in the solution, also significantly influences adsorption. aip.orgnih.gov An increase in ionic strength can affect the electrical double layer at the interface, potentially leading to increased adsorption of the cationic surfactant. aip.org The presence of counter-ions (like Cl- from the hydrochloride or other salts in the solution) can screen the electrostatic repulsion between the adsorbed cationic headgroups, allowing for a more densely packed adsorbed layer at the interface. aip.orgrsc.org However, the specific type of ion can also have an effect, a phenomenon known as the Hofmeister series, where different ions have varying abilities to influence the structure of the adsorbed layer. acs.orgosti.gov

Surface Free Energy Changes Upon Adsorption.

The adsorption of this compound at an interface leads to a reduction in the surface free energy. tandfonline.com This is the primary driving force for the accumulation of surfactant molecules at the interface. acs.org The change in surface free energy can be quantified by measuring the reduction in surface tension of a liquid or the change in the contact angle of a liquid on a solid surface. tandfonline.com For example, the adsorption of aliphatic amine hydrochlorides on a quartz surface has been shown to cause a considerable reduction in the polar component of the surface free energy of the quartz/water film system. tandfonline.com This change makes the initially hydrophilic quartz surface more hydrophobic, similar to paraffin. tandfonline.com The extent of this change is dependent on the concentration of the surfactant in the aqueous solution. tandfonline.com

Self-Assembly Processes and Aggregate Formation in Solution

This compound, as a cationic surfactant, exhibits a fascinating and complex behavior in aqueous solutions, spontaneously organizing into a variety of structured aggregates. This self-assembly is a thermodynamically driven process governed by the amphiphilic nature of the molecule, which possesses a long, hydrophobic tetradecyl tail and a hydrophilic amine hydrochloride head group. The interplay of hydrophobic interactions, electrostatic forces, and geometric packing constraints dictates the morphology of the resulting supramolecular structures.

Micellization and Critical Micelle Concentration Studies

In aqueous solutions, this compound monomers exist in equilibrium with spherical aggregates known as micelles above a specific concentration, the critical micelle concentration (CMC). nih.gov The formation of micelles is a cooperative process driven by the hydrophobic effect, which seeks to minimize the unfavorable contact between the hydrocarbon tails and water molecules. The hydrophilic head groups remain exposed to the aqueous environment, forming the outer shell of the micelle.

The CMC is a fundamental property of a surfactant and is influenced by various factors, including the structure of the surfactant, temperature, and the presence of additives. researchgate.net Studies on the electrophoretic mobility of this compound micelles have provided insights into their surface charge characteristics. acs.org The CMC can be determined using various experimental techniques, such as conductivity measurements, surface tension measurements, and fluorescence spectroscopy. researchgate.net For instance, conductivity measurements can detect the abrupt change in the solution's conductivity that occurs at the CMC due to the association of counterions with the newly formed micelles.

Research has shown that the CMC of surfactants can be significantly affected by the presence of organic cosolvents. researchgate.net For example, the addition of substances like dioxane or urea can alter the solvent properties and influence the thermodynamics of micellization. researchgate.net

Table 1: Critical Micelle Concentration (CMC) of Related Surfactants

| Surfactant System | Method | Temperature (°C) | CMC (mM) | Reference |

| N,N-dimethyl tetradecylamine N-oxide (DMTAO) in 0.1 M urea | Conductivity | 25 | Not specified | researchgate.net |

| Hexamethylene-1,6-bis(tetradecyldimethylammonium bromide) in aqueous dioxane | Conductivity & Fluorescence | 30.15 | Varies with dioxane concentration | researchgate.net |

Formation of Vesicles and Other Structured Aggregates

Under certain conditions, such as changes in concentration or in the presence of other amphiphilic molecules, this compound can form more complex, non-spherical aggregates like vesicles. mdpi.comresearchgate.netresearchgate.net Vesicles are enclosed bilayer structures with an aqueous core, making them of great interest for various applications.

The formation of vesicles from single-tailed surfactants like this compound is not as common as from double-tailed lipids but can be induced. For instance, a study demonstrated the in-situ formation of a single-tailed responsive surfactant by mixing an aldehyde-functionalized imidazolium cation with tetradecylamine. mdpi.comresearchgate.net This system showed a spontaneous transition from micelles to vesicles and even hydrogels with increasing concentration. mdpi.comresearchgate.net The formation of these vesicles was confirmed by cryogenic transmission electron microscopy (Cryo-TEM). mdpi.comresearchgate.net

Furthermore, vesicles can be formed in systems containing oppositely charged surfactants. researchgate.net The electrostatic attraction between the cationic head group of this compound and an anionic surfactant can lead to the formation of catanionic vesicles. The mixing of octadecanoic acid and octadecylamine at an acidic pH, for example, leads to the protonation of the amine and subsequent vesicle formation. mdpi.com These vesicles can encapsulate other molecules, a property confirmed through techniques like the encapsulation of bromophenol blue. acs.org

Influence of Environmental Parameters on Self-Assembled Architectures

The self-assembly of this compound is highly sensitive to environmental parameters such as pH, temperature, and ionic strength. aip.orgcardiff.ac.uk These parameters can significantly alter the balance of forces governing aggregate formation, leading to transitions between different supramolecular structures.

pH: The pH of the solution plays a crucial role, particularly for amine-based surfactants. aip.org At low pH, the amine group of tetradecylamine is protonated (-NH3+), making the head group more hydrophilic and promoting the formation of conventional micelles. aip.org As the pH increases, the deprotonation of the amine group reduces its charge and hydrophilicity, which can influence the packing of the surfactant molecules and potentially lead to the formation of different aggregate structures. aip.org Studies on similar long-chain alkyl diamine surfactants have shown that pH affects the molecular organization at interfaces. aip.org

Temperature: Temperature can influence both the CMC and the type of aggregate formed. researchgate.netcardiff.ac.uk For some surfactant systems, an increase in temperature can lead to an increase in the CMC. researchgate.net Temperature can also affect the solubility of the surfactant and the hydrophobic interactions, potentially inducing transitions from micelles to other structures like vesicles or even causing phase separation.

Ionic Strength: The addition of salt to a solution of ionic surfactants generally lowers the CMC. The added electrolytes screen the electrostatic repulsion between the charged head groups, allowing the surfactant molecules to pack more closely and form micelles at lower concentrations. cardiff.ac.uk The type of counterion can also have an effect on the self-assembly behavior.

Applications of Tetradecylamine Hydrochloride in Advanced Materials Science

Role in Catalysis and Catalytic System Design

The molecular architecture of tetradecylamine hydrochloride makes it an effective tool in the design and synthesis of high-performance heterogeneous catalysts. Its role extends from guiding the formation of catalyst structures to modulating their microstructural properties and active sites.

In surfactant-assisted synthesis, tetradecylamine (TDA), the amine form of the hydrochloride salt, acts as a template or scaffold around which catalyst precursors can assemble. This method offers a significant advantage over conventional techniques like impregnation by providing greater control over the final catalyst architecture. researchgate.net For instance, in the preparation of nickel-molybdenum sulfide (NiMoS) hydrodesulfurization catalysts, TDA can induce the co-assembly of molybdenum (Mo) and aluminum (Al) precursors. researchgate.net This process facilitates improved dispersion of the active metal (Mo), weakens the interactions between the metal and the alumina support, and promotes the formation of a greater number of catalytically active NiMoS phases. researchgate.net The use of surfactants in catalyst synthesis is a versatile strategy, with other examples including the use of cetyltrimethylammonium bromide (CTAB) to create catalysts with controlled hydrophobicity and acidity. rsc.org Complex-surfactant-assisted hydrothermal reduction is another approach where surfactants help guide the formation of specific nanostructures, such as copper nanowires. researchgate.net

Tetradecylamine plays a crucial role in tailoring the specific microstructure of catalysts, which is critical for their activity and selectivity. By varying the concentration of TDA relative to the metal precursors, it is possible to precisely control the morphology of the resulting catalyst. In the synthesis of NiMoS/Al2O3 catalysts, modulating the TDA/Mo molar ratio allows for the optimization of the NiMoS phase microstructure. researchgate.net This control influences the exposure of different active sites. Specifically, research has established a direct correlation between the catalyst's microstructure and its function; sulfur vacancies at the corners of the NiMoS structure are linked to the direct desulfurization pathway, while vacancies at the edge sites are associated with a hydrogenation pathway. researchgate.net This ability to selectively engineer specific types of active sites by adjusting the surfactant concentration provides a clear method for designing catalysts with desired functionalities for specific chemical transformations. researchgate.net

The practical value of using tetradecylamine in catalyst synthesis is demonstrated by the enhanced performance of these materials in industrially relevant reactions. A key example is the hydrodesulfurization (HDS) of crude oil, a critical process for removing sulfur compounds that are environmental pollutants. chemreg.netchemicalfootprint.org Catalysts prepared using a TDA-assisted assembly method have shown significantly superior performance in the HDS of 4,6-dimethylbenzothiophene (4,6-DMDBT), a particularly refractory sulfur compound found in diesel fuel. researchgate.net As detailed in the table below, a NiMoS/Al2O3 catalyst synthesized with an optimal TDA/Mo ratio exhibited a near-complete desulfurization of 99.5%. researchgate.net This high efficiency is attributed to the optimized microstructure, which features a high concentration of both corner and edge sulfur vacancies, enhancing the catalyst's ability to break C-S bonds through different reaction pathways. researchgate.net

| Catalyst ID | TDA/Mo Molar Ratio | Reaction Rate Constant (x 10⁻⁷ mol·g⁻¹·s⁻¹) | Desulfurization Ratio (%) |

|---|---|---|---|

| NiTMo-2.0/Al₂O₃ | 2.0 | 5.89 | 99.5 |

Modulation of Catalyst Microstructure and Active Sites.

Nanomaterial Synthesis and Functionalization

Beyond catalysis, the properties of this compound are exploited in the broader field of nanomaterials, particularly in directing the synthesis of inorganic nanoparticles and in the surface modification of various nanostructures.

Template-directed synthesis is a powerful method for fabricating nanomaterials with precise control over their dimensions and morphology. researchgate.netescholarship.orgresearchgate.net Long-chain amines, such as tetradecylamine and the structurally similar hexadecylamine (HDA), serve as effective soft templates or structure-directing agents. nih.gov For example, HDA has been used to direct the coating of various nanoparticles with mesoporous titanium dioxide (TiO₂) nanoshells. nih.gov In this process, the amine surfactants first adsorb onto the surface of the core nanoparticle. When the TiO₂ precursor is introduced, the amine groups of the HDA molecules interact with the forming titania, guiding its deposition into a shell around the core. Simultaneously, the long hydrophobic chains of the HDA molecules self-assemble into micellar structures that create pores within the TiO₂ shell. nih.gov This cooperative assembly approach allows for detailed control over the shell's thickness and porosity. nih.gov Similarly, amines like octadecylamine (ODA) have been used as phase transfer agents and capping layers in the synthesis of gold nanoparticles (AuNPs). biomedres.us

| Amine | Nanoparticle System | Role of Amine | Reference |

|---|---|---|---|

| Hexadecylamine (HDA) | Mesoporous TiO₂ Nanoshells | Structure-directing agent for shell formation and pore creation. | nih.gov |

| Octadecylamine (ODA) | Gold Nanoparticles (AuNPs) | Phase transfer agent and surface capping layer. | biomedres.us |

| Tetradecylamine (TDA) | NiMoS/Al₂O₃ Catalysts | Induces assembly of precursors and modulates microstructure. | researchgate.net |

Self-Assembled Systems in Nanotechnology Fabrication

The spontaneous organization of molecules into ordered structures, known as self-assembly, is a cornerstone of bottom-up nanotechnology. kiche.or.kr Long-chain alkylamines, including tetradecylamine, are instrumental in this field. ijrps.com Their ability to form nano-entities like micelles and vesicles in aqueous solutions is fundamental to various applications. ijrps.com

These self-assembled systems serve as templates or scaffolds for the synthesis of nanoparticles with controlled size and morphology. mdpi.comnih.gov For instance, long-chain alkylamines have been successfully employed in the synthesis of noble metal and transition metal dichalcogenide nanomaterials. mdpi.comnih.gov The alkylamine molecules can cap the nanoparticle surface, preventing aggregation and influencing the final shape and dimensions of the nanomaterial. ijrps.commdpi.com This control is crucial for tailoring the optical, electronic, and catalytic properties of the nanoparticles for specific applications. mdpi.com

In a notable application, tetradecylamine has been used to induce the assembly of molybdenum and aluminum precursors to create highly efficient NiMoS/Al2O3 catalysts for hydrodesulfurization. researchgate.net This method leads to improved dispersion of the active metal components and the formation of more active catalytic phases. researchgate.net The ratio of tetradecylamine to the metal precursor is a critical parameter that allows for the fine-tuning of the catalyst's microstructure and, consequently, its performance. researchgate.net

The self-assembly of amphiphilic molecules can also lead to the formation of more complex structures like chiral nanofibers. beilstein-journals.org While not directly involving this compound, studies on similar amphiphilic molecules demonstrate how molecular design and solvent conditions can direct the formation of intricate helical structures, highlighting the potential for creating sophisticated nanoarchitectures. beilstein-journals.org

Corrosion Inhibition Mechanisms and Supramolecular Approaches

This compound is an effective corrosion inhibitor, particularly for protecting metals like steel in acidic environments. allsciencejournal.com Its protective action stems from its ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. mdpi.comderpharmachemica.com

The primary mechanism of corrosion inhibition by this compound involves the formation of a protective film on the metal surface. mdpi.comderpharmachemica.com As a cationic surfactant, the protonated amine group has a strong affinity for the negatively charged metal surface in acidic solutions. This electrostatic attraction facilitates the adsorption of the inhibitor molecules. derpharmachemica.com

The long tetradecyl chain, being hydrophobic, orients itself away from the aqueous corrosive environment, creating a dense, water-repellent monolayer. doi.orgnii.ac.jp This film acts as a physical barrier, preventing corrosive species like chloride ions and hydronium ions from reaching the metal surface and participating in the electrochemical corrosion reactions. mdpi.com The formation of this protective layer has been confirmed by various surface analysis techniques. tandfonline.com Studies on similar long-chain amines, such as octadecylamine, have shown that these films can be very thin, on the order of a monomolecular layer, yet highly effective in repelling water. doi.orgnii.ac.jp

The effectiveness of this compound as a corrosion inhibitor is directly related to its adsorption characteristics on the metal surface. allsciencejournal.com The adsorption process can be understood through adsorption isotherms, such as the Langmuir isotherm, which describes the relationship between the inhibitor concentration in the solution and the extent of surface coverage. derpharmachemica.comtandfonline.com

Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are crucial for elucidating the inhibition mechanism and quantifying the inhibitor's efficiency. derpharmachemica.com Potentiodynamic polarization studies reveal that long-chain amines like tetradecylamine often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. derpharmachemica.comtandfonline.com

EIS measurements provide insights into the properties of the protective film. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) with increasing inhibitor concentration are indicative of the formation of a protective adsorbed layer. derpharmachemica.comscielo.org.mx The Rct value is a measure of the resistance to the corrosion process, while the Cdl is related to the dielectric properties and thickness of the adsorbed film. The inhibition efficiency generally increases with the concentration of the inhibitor, reaching a plateau once a stable protective film is formed. allsciencejournal.comderpharmachemica.com

Table 1: Research Findings on the Corrosion Inhibition of Amines

| Inhibitor | Metal | Corrosive Medium | Key Findings |

|---|---|---|---|

| Tetradecylamine | Mild Steel | 1.0 M HCl | Acts as an excellent inhibitor with efficiency increasing with concentration. allsciencejournal.com |

| Octadecylamine | Mild Steel | 1.0 M HCl | Mixed-type inhibitor; adsorption follows Langmuir isotherm. derpharmachemica.com |

| Schiff bases of 4-methoxybenzyl amine | Mild Steel | 1.0 M HCl | Excellent corrosion protection through surface coverage. tandfonline.com |

A significant advancement in corrosion inhibition is the application of supramolecular chemistry, particularly host-guest complexation. researchgate.netresearchgate.net This approach addresses the limited solubility of some highly effective but hydrophobic corrosion inhibitors, like long-chain amines, in aqueous environments. researchgate.netemerald.com

By encapsulating the hydrophobic inhibitor (the "guest") within a water-soluble macrocyclic host molecule, such as cyclodextrin, a water-soluble supramolecular complex is formed. emerald.commdpi.com This enhances the delivery of the inhibitor to the metal surface. Once at the surface, the inhibitor can be released from the host cavity to form the protective film. doi.org

Research on octadecylamine, a longer-chain analogue of tetradecylamine, has demonstrated the viability of this approach. doi.orgemerald.commdpi.com Supramolecular complexes of octadecylamine with β-cyclodextrin and its derivatives have shown significantly improved corrosion inhibition efficiency in simulated condensate water compared to the free amine. doi.orgemerald.com The formation of these host-guest complexes has been confirmed by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and X-ray diffraction. doi.orgemerald.com This strategy offers a promising way to enhance the performance of traditional corrosion inhibitors. emerald.com

The dynamics of inhibitor release from supramolecular complexes and their subsequent assembly on the metal surface are critical for effective corrosion protection. doi.org The release of the guest inhibitor molecule from the host cavity is often driven by a competitive adsorption process. mdpi.com The metal surface, with its high affinity for the inhibitor, can displace the host molecule, allowing the inhibitor to adsorb and form the protective monolayer. mdpi.com

The assembly of the released inhibitor molecules on the surface is a self-organizing process, leading to the formation of a densely packed, hydrophobic film. doi.org The orientation of the adsorbed molecules, with their hydrophobic tails directed away from the surface, is crucial for creating an effective barrier against the corrosive environment. nii.ac.jp Molecular dynamics simulations and quantum chemistry calculations can provide theoretical insights into the adsorption process and the stability of the protective film. mdpi.com These computational methods complement experimental studies by offering a molecular-level understanding of the interactions between the inhibitor, the host molecule, and the metal surface. mdpi.com

Computational Chemistry and Molecular Modeling of Interactions

Computational chemistry and molecular modeling serve as powerful tools to investigate the interactions of this compound at a molecular level. These methods provide insights into adsorption mechanisms, self-assembly processes, and the nature of intermolecular forces that are often difficult to probe experimentally.

Density Functional Theory (DFT) Applications for Adsorption and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the adsorption and reactivity of molecules like this compound on various surfaces.

DFT calculations can determine the interaction energies between the collector molecule and a mineral surface, helping to predict the most favorable adsorption sites and configurations. For instance, studies on similar amine collectors have shown that protonated species can readily adsorb onto negatively charged surfaces, such as quartz, primarily through electrostatic attraction. researchgate.net The calculations can also elucidate the role of different functional groups in the adsorption process. The reactivity of the molecule can be assessed by analyzing frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govacs.org A smaller HOMO-LUMO energy gap generally indicates higher reactivity. acs.org

DFT has been used to investigate the structure-reactivity relationships of various collectors on mineral surfaces. researchgate.netresearchgate.net These calculations can reveal that the adsorption of amine collectors on certain mineral surfaces is not through covalent bonding but rather through electrostatic interactions. researchgate.net For example, DFT calculations for dodecylamine (a shorter-chain analogue of tetradecylamine) on a quartz surface indicated that the protonated amine species readily adsorbs via electrostatic attraction. researchgate.net

Table 1: Key DFT-Calculated Parameters for Amine Adsorption

| Parameter | Significance in Adsorption Studies | Typical Findings for Amine Collectors |

| Adsorption Energy (Eads) | Indicates the strength of the interaction between the adsorbate and the surface. More negative values suggest stronger adsorption. acs.org | Favorable (negative) for protonated amines on negatively charged surfaces. |

| HOMO-LUMO Energy Gap | Relates to the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. acs.org | Can be used to compare the reactivity of different collector molecules. acs.org |

| Charge Distribution/Population Analysis | Reveals the distribution of electronic charge in the molecule, identifying sites for electrostatic interaction. nih.gov | The positive charge on the protonated amine group is the primary site for electrostatic attraction to anionic surfaces. researchgate.net |

| Bond Lengths and Angles | Provide information on the geometric structure of the adsorbed molecule and any changes upon adsorption. semanticscholar.org | Changes in bond lengths, such as the C-N bond, can occur upon protonation and interaction with a surface. semanticscholar.org |

Molecular Dynamics (MD) Simulations for Interfacial and Self-Assembly Processes

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. MD is particularly useful for understanding dynamic processes such as the self-assembly of surfactants into micelles or their behavior at interfaces. escholarship.org

MD simulations can model the aggregation of this compound molecules in solution and at interfaces, such as the air-water interface. aip.org These simulations provide detailed information on the orientation and packing of the surfactant molecules. For instance, simulations of similar long-chain amine hydrochlorides, like octadecylamine hydrochloride, have shown that at the air/water interface, the alkyl chains arrange themselves, and the head groups remain nearly parallel to the water interface. aip.org The presence of counterions (like Cl⁻) can also influence this packing. aip.org

The self-assembly of amphiphilic molecules like this compound into nanoparticles can also be studied using MD simulations. nih.gov These simulations can demonstrate how hydrophobic alkyl chains orient towards the core while the hydrophilic amine groups face the aqueous environment, leading to the formation of stable nanoparticle structures. nih.gov By combining MD with experimental techniques, researchers can gain a comprehensive understanding of how these molecules organize at a nanoscale level. csic.es

Quantum Chemical Calculations for Molecular Interactions

Quantum chemical calculations, including semi-empirical methods and ab initio techniques, provide a fundamental understanding of molecular interactions. semanticscholar.orgacs.org These calculations can be used to determine various molecular properties that govern the behavior of this compound.

Properties such as dipole moment, electronegativity, and partial charges on atoms can be calculated to predict how the molecule will interact with other molecules and surfaces. semanticscholar.org For aliphatic amines, quantum chemical calculations have shown that protonation significantly alters these properties, which in turn affects their interaction with metal surfaces in corrosion inhibition studies. semanticscholar.org The calculations indicate that the protonated form is predominant in acidic solutions. semanticscholar.org

Furthermore, quantum chemical methods can be used to study the thermodynamics of self-assembly. For example, the Gibbs energies of clusterization for aliphatic amines forming monolayers at the water surface have been calculated, showing that film formation leads to a decrease in their acid-base properties. acs.org These theoretical approaches help to explain the intermolecular forces, such as CH···HC interactions, that drive the organization of these molecules in films and aggregates. acs.org

Spectroscopic and Diffraction Techniques for Structural and Interfacial Elucidation

Spectroscopic and diffraction techniques are indispensable for the experimental characterization of this compound, particularly for understanding its structure and behavior at interfaces.

Fourier Transform Infrared (FTIR) Spectroscopy for Adsorbed Species

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and studying the adsorption of molecules onto solid surfaces. nih.gov By analyzing the vibrational modes of the molecule, FTIR can provide evidence of adsorption and information about the nature of the interaction. researchgate.net

When this compound adsorbs onto a surface, changes in the FTIR spectrum can be observed. For example, in studies of similar amine collectors on mineral surfaces, the appearance of new peaks or shifts in existing peaks corresponding to N-H, C-H, and C-N vibrations confirms the presence of the amine on the surface. researchgate.netmdpi.com For instance, the stretching vibrations of CH₂ groups are typically observed around 2913 cm⁻¹. mdpi.com Shifts in the peaks for amine groups can indicate chemical interactions or chemisorption. researchgate.net

In-situ FTIR spectroscopy is particularly valuable as it allows for the monitoring of adsorption processes under real conditions, providing insights into the dynamics of molecular interactions at solid-liquid interfaces. nih.gov This technique can distinguish between physically adsorbed and chemically adsorbed species and can be used to study the orientation of the adsorbed molecules.

Table 2: Characteristic FTIR Peak Shifts for Amine Adsorption

| Functional Group | Typical Wavenumber (cm⁻¹) | Interpretation of Changes Upon Adsorption |

| N-H Stretching | 3300-3500 | Broadening or shifting can indicate hydrogen bonding or interaction with surface sites. |

| C-H Stretching (CH₂, CH₃) | 2850-2960 | Increased intensity confirms the presence of the alkyl chain on the surface. |

| N-H Bending | 1600-1650 | Shifts can indicate changes in the environment of the amine headgroup, such as protonation or coordination. mdpi.comcsic.es |

| C-N Stretching | 1000-1250 | Changes in this region can point to direct interaction of the nitrogen atom with the surface. mdpi.com |

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. ltschem.comsusos.com XPS is used to analyze the surface of a material after treatment with this compound to confirm its adsorption and to determine the nature of its binding. numberanalytics.com

By analyzing the survey scan spectrum, the presence of elements like carbon, nitrogen, and chlorine on the substrate surface can be confirmed. High-resolution scans of specific elements provide more detailed chemical state information. For example, the binding energy of the N 1s peak can confirm the presence of the amine group on the surface. researchgate.net A typical binding energy for nitrogen in an amine or amide is around 400 eV. researchgate.netphi.com The C 1s spectrum can be deconvoluted to identify different carbon bonds, such as C-C, C-H, and C-N. acs.org

XPS analysis has been used to demonstrate the adsorption of long-chain amines on various surfaces. researchgate.netresearchgate.net The detection of a nitrogen N 1s signal on a surface exposed to an amine solution is direct evidence of its adsorption. researchgate.net Quantitative analysis of the XPS data can also provide the atomic concentration of the adsorbed species on the surface. numberanalytics.com

An in-depth examination of this compound reveals its intricate behavior in various chemical and electrochemical systems. This article delves into the mechanistic studies and theoretical frameworks used to understand its properties, focusing on advanced spectroscopic and microscopic techniques.

Emerging Research Frontiers and Future Perspectives

Novel Derivatizations and Functionalization Strategies of Tetradecylamine Hydrochloride

The chemical reactivity of the primary amine group in tetradecylamine, readily available from its hydrochloride salt, is the foundation for numerous derivatization and functionalization strategies. These modifications are designed to covalently link the long alkyl chain of tetradecylamine to other molecules or surfaces, thereby imparting its hydrophobic characteristics or enabling its role as a spacer or linker.

Research has demonstrated the use of various reagents to create novel derivatives for analytical and preparative purposes. For instance, in high-performance liquid chromatography (HPLC), tetradecylamine can be derivatized with 9-fluorenyl methoxycarbonyl chloride (FMOC-Cl) to facilitate fluorescence detection. researchgate.net This method allows for the sensitive and simultaneous determination of trace amounts of alkyl amines in complex samples like continental and marine aerosols. researchgate.net The derivatization process enhances chromatographic separation and detection sensitivity. researchgate.net

Functionalization strategies are also central to materials science. The amine group can react with N-hydroxysuccinimide (NHS) esters, which are common intermediates for attaching molecules to surfaces or creating more complex structures. google.commdpi.com This approach has been used to functionalize monoliths for reversed-phase chromatography by attaching various alkylamine ligands to a precursor monolith. mdpi.com Similarly, the amine can be used to modify the surface of nanomaterials. For example, while studies have focused on octadecylamine, the same principles apply to tetradecylamine for functionalizing nanodiamonds to enhance their fluorescence properties for bioimaging. mdpi.com These covalent functionalization methods are robust and allow for precise control over the final properties of the material. mums.ac.ir

Table 7.1: Summary of Derivatization and Functionalization Strategies.

Integration into Multi-component and Hybrid Systems for Enhanced Performance

This compound is increasingly being used as a critical component in the fabrication of multi-component and hybrid materials, where it acts as a structure-directing agent, surfactant, or surface ligand. Its amphiphilic nature, combining a polar head group with a long nonpolar tail, allows it to organize and bridge inorganic and organic components at the nanoscale.

A notable application is in the synthesis of advanced catalysts. Researchers have used tetradecylamine to induce the assembly of molybdenum (Mo) and aluminum (Al) precursors, leading to the formation of highly efficient alumina-supported Ni-Mo hydrodesulfurization (HDS) catalysts. researchgate.net This assembly method resulted in improved molybdenum dispersion, weaker metal-support interactions, and the formation of more active NiMoS phases compared to conventional impregnation methods. researchgate.net

In the field of nanomaterials, this compound is used to prepare novel organoclays. Through a cation-exchange process, the tetradecylammonium ion can be intercalated into the layers of clays like sodium montmorillonite. epitoanyag.org.hu This modification renders the clay surface hydrophobic, improving its compatibility with polymers for the creation of polymer-clay nanocomposites for various industrial and medical applications. epitoanyag.org.hu The incorporation of the alkylammonium ion increases the basal spacing of the clay, which is a key factor for successful nanocomposite formation. epitoanyag.org.hu

Furthermore, long-chain alkylamines are essential in the self-assembly of nanocrystals into ordered superlattices. acs.org These multi-component systems, which can combine different types of nanocrystals like perovskites and metal oxides, exhibit collective properties and programmed functionalities that arise from the synergistic interactions between the constituent building blocks. acs.org this compound, as a source for the ligand, plays a crucial role in controlling the particle spacing and assembly process.

Table 7.2: Examples of this compound in Multi-component and Hybrid Systems.

Exploration in Sustainable Chemical Technologies and Environmental Applications

The properties of this compound are being explored in the context of sustainable "green" technologies and environmental remediation. Its surfactant capabilities and ability to modify surfaces are particularly valuable in these areas.

One significant environmental application is in oil-water separation. Researchers have developed a melamine sponge functionalized with tetradecylamine-MXene for the effective separation of oil from water. researchgate.net The long alkyl chain of tetradecylamine imparts the necessary hydrophobicity to the sponge, allowing for selective oil adsorption. researchgate.net This approach is part of a broader strategy of creating materials with special wettability for environmental applications, which can also include mitigating biofouling on surfaces. acs.org

Corrosion inhibition is another area where tetradecylamine demonstrates its utility in promoting sustainability by extending the life of metal infrastructure. solubilityofthings.com Its long alkyl chain allows it to form a protective, hydrophobic layer on metal surfaces, preventing oxidation and degradation. solubilityofthings.com Furthermore, as a fatty amine, tetradecylamine has the potential for greater biodegradability compared to many synthetic alternatives, which is an advantageous characteristic for compounds used in large-scale industrial formulations. solubilityofthings.com

Table 7.3: Sustainable and Environmental Applications.

Interdisciplinary Connections with Advanced Materials Engineering and Green Chemistry

The emerging applications of this compound highlight its role as a bridge between different scientific disciplines, particularly advanced materials engineering and green chemistry.

In advanced materials engineering , the compound is a key nanobuilding block. acs.org It is instrumental in the bottom-up construction of complex, textured materials. For example, its interaction with niobium or tantalum alkoxides can yield hexagonal mesophases, which are precursors to mesoporous oxides with highly controlled pore structures. acs.org These materials have widespread applications in catalysis, adsorption, and separation. acs.org Its use in modifying nanocellulose to reinforce polymer composites further illustrates its contribution to creating next-generation materials with enhanced properties. wiley.com

From a green chemistry perspective, this compound is relevant to several core principles. Its use in mechanochemistry, where mechanical force rather than bulk solvent is used to drive reactions, represents a significant step toward more sustainable synthesis. rsc.org A study on a one-pot, two-step procedure by ball-milling for synthesizing bis-sulfoxypentanamides reported a 62% yield for the derivative made with tetradecylamine, showcasing its compatibility with solvent-free reaction conditions. rsc.org The use of tetradecylamine as a surfactant and emulsifier in various formulations can also align with green chemistry goals, especially when it replaces less biodegradable or more toxic alternatives. solubilityofthings.com The development of more efficient catalysts using tetradecylamine researchgate.net directly contributes to the green chemistry principle of catalysis, which aims to increase reaction efficiency and reduce energy consumption and waste.

Table 7.4: Interdisciplinary Connections of this compound.

Q & A

Q. What are the key physicochemical properties of tetradecylamine hydrochloride relevant to its experimental applications?

this compound (CAS 217-950-9) is a quaternary ammonium compound with the molecular formula C₁₄H₃₂ClN. Key properties include its solubility in polar solvents, hygroscopic nature, and critical micelle concentration (CMC). Hoyer and Greenfield (1957) reported a CMC of ~0.8–1.2 mM in aqueous solutions at 25°C, determined via surface tension measurements . Its amphiphilic structure enables applications in micelle formation and surface adsorption studies.

Q. What handling precautions are critical for this compound in laboratory settings?

While specific SDS data for this compound are not provided, general guidelines for amine hydrochlorides apply:

- Use PPE (gloves, lab coats, goggles) to avoid inhalation or skin contact.

- Store in airtight containers at room temperature, away from moisture and oxidizers .

- Conduct experiments in fume hoods to minimize aerosol exposure .

Q. How is this compound synthesized, and what purity validation methods are recommended?

this compound is typically synthesized by reacting tetradecylamine with hydrochloric acid under controlled conditions. Purity optimization involves recrystallization from ethanol/water mixtures. Validate purity using:

- 1H/13C NMR spectroscopy to confirm amine protonation and absence of organic impurities .

- Elemental analysis (C, H, N, Cl) to verify stoichiometry .

Advanced Research Questions

Q. What experimental methods are used to determine the critical micelle concentration (CMC) of this compound?

The CMC can be determined via:

- Surface tension measurements : Plot surface tension vs. log concentration; the inflection point corresponds to CMC .

- Conductivity assays : Monitor conductivity changes as micelles form, indicated by reduced slope in conductivity-concentration plots . Key variables : Temperature, ionic strength, and pH (adjust using HCl/NaOH).

Q. How can this compound be applied in environmental remediation, such as oil spill recovery?

Abdullah and Al-Lohedan (2024) demonstrated its use as a surface modifier for magnetite nanoparticles (MNPs) in oil-water separation:

- Method : React MNPs with this compound (molar ratio 1:2) at 60°C for 4 hours.

- Outcome : Hydrophobic MNPs achieved >90% oil adsorption efficiency in simulated spills .

Q. How do pH and ionic strength affect this compound’s adsorption onto mineral surfaces in flotation processes?

In reverse iron ore flotation, this compound acts as a cationic collector. Key parameters:

Q. How should researchers resolve contradictions in reported CMC values for this compound?

Discrepancies often arise from methodological differences. Mitigate by:

- Cross-validating with multiple techniques (e.g., surface tension + fluorescence probing).

- Standardizing temperature (25°C) and solvent purity (HPLC-grade water) .

Q. What advanced techniques confirm this compound’s structural integrity in nanoparticle formulations?

- X-ray crystallography : Resolve crystal structure and confirm counterion binding .

- FTIR spectroscopy : Identify amine-HCl vibrational bands (e.g., N-H stretch at 2800–3000 cm⁻¹) .

Q. What parameters govern this compound’s efficacy as a nanoparticle surface modifier?

- Molar ratio (amine:nanoparticle): Optimize via titration experiments.

- Reaction time : Longer durations (>6 hours) improve monolayer formation .

- Surfactant concentration : Excess amine reduces colloidal stability .

Q. How can solution stability of this compound be assessed for long-term studies?

- Accelerated stability testing : Store aliquots at 4°C, 25°C, and 40°C for 1–3 months; analyze via HPLC for degradation products.

- Best practices : Avoid freeze-thaw cycles and store in amber vials under nitrogen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.